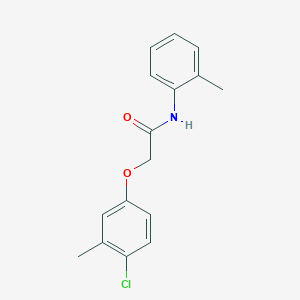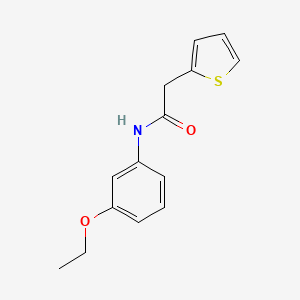![molecular formula C14H22N2O5S B5859302 2,6-dimethoxy-4-{[4-(methylsulfonyl)-1-piperazinyl]methyl}phenol](/img/structure/B5859302.png)
2,6-dimethoxy-4-{[4-(methylsulfonyl)-1-piperazinyl]methyl}phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-dimethoxy-4-{[4-(methylsulfonyl)-1-piperazinyl]methyl}phenol, also known as MPMP, is a synthetic compound that has been widely used in scientific research due to its unique properties. This compound has been synthesized using various methods, and its mechanism of action has been studied in detail.
Wirkmechanismus
The mechanism of action of 2,6-dimethoxy-4-{[4-(methylsulfonyl)-1-piperazinyl]methyl}phenol is not fully understood, but it is believed to act as an inhibitor of various enzymes and proteins. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. 2,6-dimethoxy-4-{[4-(methylsulfonyl)-1-piperazinyl]methyl}phenol has also been shown to inhibit the aggregation of amyloid-beta, a protein that is associated with Alzheimer's disease.
Biochemical and Physiological Effects:
2,6-dimethoxy-4-{[4-(methylsulfonyl)-1-piperazinyl]methyl}phenol has been shown to have various biochemical and physiological effects. It has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. 2,6-dimethoxy-4-{[4-(methylsulfonyl)-1-piperazinyl]methyl}phenol has also been shown to have antioxidant properties, which may help to protect against oxidative damage in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
2,6-dimethoxy-4-{[4-(methylsulfonyl)-1-piperazinyl]methyl}phenol has several advantages for lab experiments. It is a highly specific inhibitor of acetylcholinesterase and has been shown to have a high affinity for amyloid-beta. 2,6-dimethoxy-4-{[4-(methylsulfonyl)-1-piperazinyl]methyl}phenol is also stable and can be easily synthesized in large quantities. However, 2,6-dimethoxy-4-{[4-(methylsulfonyl)-1-piperazinyl]methyl}phenol has some limitations for lab experiments. It has a relatively short half-life, which may limit its effectiveness in vivo. 2,6-dimethoxy-4-{[4-(methylsulfonyl)-1-piperazinyl]methyl}phenol is also not very soluble in water, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 2,6-dimethoxy-4-{[4-(methylsulfonyl)-1-piperazinyl]methyl}phenol. One area of interest is the development of 2,6-dimethoxy-4-{[4-(methylsulfonyl)-1-piperazinyl]methyl}phenol as a potential drug candidate for the treatment of Alzheimer's disease and Parkinson's disease. Another area of interest is the study of 2,6-dimethoxy-4-{[4-(methylsulfonyl)-1-piperazinyl]methyl}phenol as a fluorescent probe for imaging studies. Finally, the study of the biochemical and physiological effects of 2,6-dimethoxy-4-{[4-(methylsulfonyl)-1-piperazinyl]methyl}phenol may lead to a better understanding of its mechanism of action and potential therapeutic uses.
Synthesemethoden
The synthesis of 2,6-dimethoxy-4-{[4-(methylsulfonyl)-1-piperazinyl]methyl}phenol can be achieved using various methods. The most commonly used method involves the reaction of 2,6-dimethoxyphenol with 4-(methylsulfonyl)-1-piperazine in the presence of a base such as sodium hydride. This reaction leads to the formation of 2,6-dimethoxy-4-{[4-(methylsulfonyl)-1-piperazinyl]methyl}phenol as a white solid with a high yield.
Wissenschaftliche Forschungsanwendungen
2,6-dimethoxy-4-{[4-(methylsulfonyl)-1-piperazinyl]methyl}phenol has been used in various scientific research applications due to its unique properties. It has been widely studied as a potential drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. 2,6-dimethoxy-4-{[4-(methylsulfonyl)-1-piperazinyl]methyl}phenol has also been used in the study of protein-protein interactions and as a fluorescent probe for imaging studies.
Eigenschaften
IUPAC Name |
2,6-dimethoxy-4-[(4-methylsulfonylpiperazin-1-yl)methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O5S/c1-20-12-8-11(9-13(21-2)14(12)17)10-15-4-6-16(7-5-15)22(3,18)19/h8-9,17H,4-7,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBRRHRJEGDBDFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)CN2CCN(CC2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dimethoxy-4-{[4-(methylsulfonyl)piperazin-1-yl]methyl}phenol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-N'-phenylurea](/img/structure/B5859231.png)

![N-benzyl-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide](/img/structure/B5859238.png)

![N-[4-(aminocarbonyl)phenyl]-3-bromobenzamide](/img/structure/B5859255.png)
![2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B5859275.png)
![2-(2-methyl-4H-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl)-1-(2-thienyl)ethanone](/img/structure/B5859279.png)
![2-phenyl-4H-pyrrolo[1,2-a]benzimidazol-4-amine](/img/structure/B5859284.png)
![N'-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-(8-quinolinyloxy)propanohydrazide](/img/structure/B5859292.png)

![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide](/img/structure/B5859308.png)
